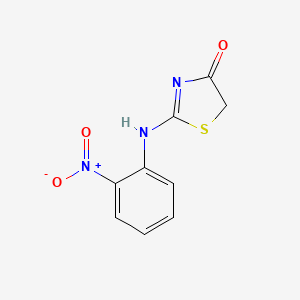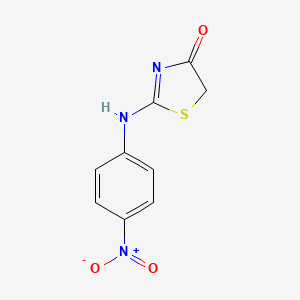
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione
Übersicht
Beschreibung
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings connected by a propane-1,3-dione linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione typically involves the reaction of an aryl-substituted pyrazole with a suitable diketone. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where substituents on the pyrazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, when used as a ligand in coordination chemistry, it can form stable complexes with metal ions, altering their electronic and photophysical properties . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings.
4,4′-(arylmethylene)bis(1H-pyrazol-5-ols): Contains a similar pyrazole core but with different linkers and functional groups.
Uniqueness
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of a propane-1,3-dione linker, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with specific properties and in exploring its potential biological activities.
Eigenschaften
IUPAC Name |
1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSGKVVNSJBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B7762086.png)

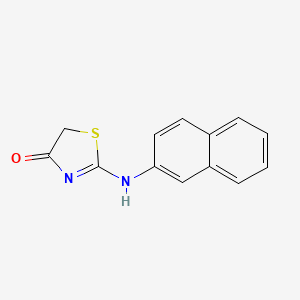
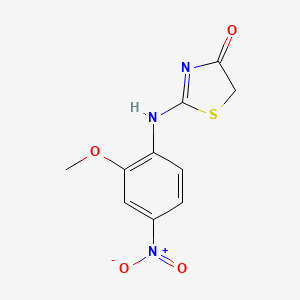
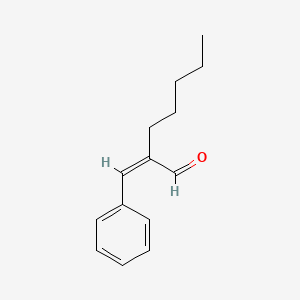
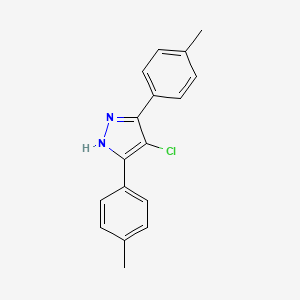
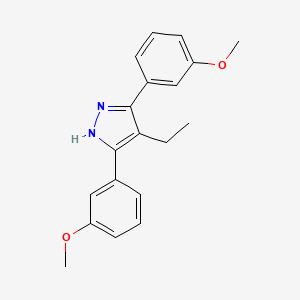

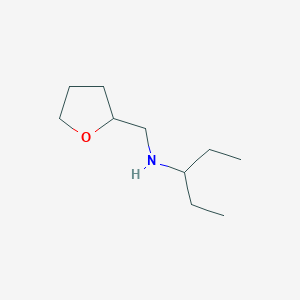
![3-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7762164.png)
![ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)
